Anticomplement Activity: Moderate Potency with Distinct Structural Determinants
Ganodermanondiol exhibits strong anticomplement activity against the classical pathway (CP) of the complement system with an IC50 of 41.7 µM . In the same head-to-head assay, ganoderiol F demonstrated 8.7-fold greater potency (IC50 4.8 µM), while ganodermanontriol showed intermediate activity (IC50 17.2 µM) . Ganoderic acids (compounds 1-7) and lucidumols A and B (11-12) were completely inactive in this system .
| Evidence Dimension | Inhibition of classical complement pathway (CP) activity |
|---|---|
| Target Compound Data | Ganodermanondiol: IC50 = 41.7 µM |
| Comparator Or Baseline | Ganoderiol F: IC50 = 4.8 µM; Ganodermanontriol: IC50 = 17.2 µM; Ganoderic acids: inactive |
| Quantified Difference | Ganodermanondiol is 8.7-fold less potent than ganoderiol F but 2.4-fold more potent than ganodermanontriol; ganoderic acids show no measurable activity |
| Conditions | In vitro anticomplementary assay against the classical pathway of the complement system; terpenoids isolated from G. lucidum spores |
Why This Matters
Ganodermanondiol provides a distinct intermediate potency option for complement pathway research, offering a wider dynamic range for dose-response studies compared to the more potent ganoderiol F, while maintaining activity where ganoderic acids are completely ineffective.
